1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOKTRDZRXYWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial activity against gram-positive pathogens.
Mode of Action
It’s worth noting that the compound’s structure may play a significant role in its interaction with its targets.
Biochemical Pathways
Similar compounds have been involved in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction.
Result of Action
Biological Activity
1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through a series of chemical reactions starting from 2-aminophenol and itaconic acid, leading to the formation of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The synthesis involves esterification and hydrazone formation, yielding derivatives with varied substituents that influence their biological activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid against a range of multidrug-resistant pathogens. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Clostridioides difficile, as well as fungal pathogens including Candida auris and Aspergillus fumigatus.
Table 1: Antimicrobial Activity Against Key Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Klebsiella pneumoniae | 8 µg/mL |
| Acinetobacter baumannii | 16 µg/mL |
| Candida auris | 32 µg/mL |
| Aspergillus fumigatus | 64 µg/mL |
These results were obtained using the broth microdilution technique, adhering to Clinical Laboratory Standards Institute guidelines .
Anticancer Activity
The compound's anticancer properties have also been evaluated, particularly against A549 human lung adenocarcinoma cells. In vitro studies indicated that it exhibits cytotoxic effects, significantly reducing cell viability compared to control treatments.
Table 2: Cytotoxicity Against A549 Cells
| Compound | Cell Viability (%) at 100 µM |
|---|---|
| 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | 66% |
| Cisplatin | 30% |
The structure-dependence of its activity suggests that modifications to the pyrrolidine core can enhance its efficacy while minimizing toxicity to normal cells .
The antimicrobial activity is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For anticancer effects, it may involve induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .
Case Studies
A notable case study involved the evaluation of various derivatives of this compound in a clinical setting, where they were tested for their effectiveness against resistant strains of bacteria. Results indicated that specific structural modifications could lead to enhanced potency against resistant strains, highlighting the importance of structure-activity relationships in drug design .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid exhibit promising antioxidant activity . Some derivatives have shown antioxidant capabilities that exceed those of well-known antioxidants like ascorbic acid. This activity is largely attributed to the hydroxyl group on the phenyl ring, which facilitates electron donation during redox reactions .
Key Findings:
- Significant free radical reducing potential was observed in certain derivatives.
- The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. Studies have demonstrated that 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid derivatives exhibit structure-dependent antimicrobial activity against various Gram-positive bacteria and fungi .
Notable Pathogens Targeted:
- Staphylococcus aureus
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Candida auris
Case Study:
In vitro studies showed that these compounds effectively combat drug-resistant strains, highlighting their potential as novel antimicrobial agents in clinical settings .
Anti-inflammatory and Anticancer Properties
The compound's derivatives have also been explored for their anti-inflammatory and anticancer activities. Research has indicated that certain derivatives significantly inhibit cancer cell proliferation, particularly in lung cancer cell lines such as A549 .
Mechanism of Action:
The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines, while anticancer properties may involve the induction of apoptosis in cancer cells.
Synthesis and Derivative Development
The synthesis of 1-[(5-Chloro-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, including nitration and purification processes to yield high-purity products. The ability to modify the core structure allows for the development of various derivatives with enhanced biological activities .
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Methoxy group instead of hydroxy | Altered solubility; potential antioxidant |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Additional chlorine substituents | Enhanced bioactivity; potential anti-inflammatory |
| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Methyl ester derivative | Increased lipophilicity; altered pharmacokinetics |
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Derivatives bearing thioxo-oxadiazole or triazole moieties exhibit enhanced antioxidant activity. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : Shows 1.5× higher DPPH radical scavenging activity than ascorbic acid .
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one : Exhibits 1.35× higher activity than vitamin C and an optical density of 1.149 in reducing power assays .
1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Structural Difference: Two chlorine substituents (3,5-dichloro) instead of one (5-chloro). This highlights how increased halogenation shifts biological targets, possibly due to enhanced lipophilicity or DNA interaction .
1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Structural Difference: Hydroxyl group replaced with methoxy (-OCH₃).
1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic Acid
Structural Difference: Chlorine at position 3 and methyl at position 4 on the phenyl ring.
Activity: Unreported in the provided evidence, but the methyl group may enhance metabolic stability, while altered substitution positions could affect target binding .
Functional Group Impact on Activity
Key Research Findings
- Antioxidant Superiority : Thioxo-oxadiazole and triazole derivatives outperform ascorbic acid, suggesting heterocyclic moieties enhance electron transfer or radical stabilization .
- Activity Diversification : Dichloro derivatives (e.g., 3,5-diCl) shift focus to antimicrobial/anticancer applications, likely due to altered electronic profiles or membrane penetration .
- Synthetic Flexibility : Esterification (e.g., methyl ester) and hydrazide formation improve pharmacokinetic properties, enabling tailored drug design .
Preparation Methods
General Synthetic Strategy
The synthesis typically begins with the preparation of the key pyrrolidine-3-carboxylic acid scaffold, followed by functionalization with the 5-chloro-2-hydroxyphenylmethyl moiety. The process can be broken down into the following main stages:
- Formation of the pyrrolidine-3-carboxylic acid core.
- Introduction of the 5-chloro-2-hydroxyphenyl substituent.
- Functional group transformations such as esterification and hydrazide formation for further derivatization.
Detailed Preparation Steps
Synthesis of Pyrrolidine-3-carboxylic Acid Core
The pyrrolidine-3-carboxylic acid core is often prepared starting from 2-aminophenol and itaconic acid, following condensation and cyclization protocols. This method yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as an intermediate, which can be further chlorinated to introduce the 5-chloro substituent on the phenyl ring using hydrochloric acid and hydrogen peroxide as chlorinating agents.
Alternatively, the (S)-1-Boc-pyrrolidine-3-carboxylic acid can be reduced with borane reagents in tetrahydrofuran (THF) to yield the corresponding alcohol intermediate, which is then purified via silica gel chromatography.
Introduction of the 5-Chloro-2-hydroxyphenylmethyl Group
The 5-chloro-2-hydroxyphenyl substituent is introduced via condensation reactions with the pyrrolidine-3-carboxylic acid or its derivatives. For example, methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is prepared by esterification of the acid with methanol in the presence of sulfuric acid catalyst.
The ester intermediate can then be converted to hydrazide derivatives by reaction with hydrazine hydrate under reflux in propan-2-ol, enabling further heterocyclic modifications.
Functional Group Transformations and Heterocycle Formation
Hydrazide intermediates serve as precursors for various heterocyclic derivatives through reactions with carbon disulfide, phthalic anhydride, or other reagents, often under acidic or basic conditions, to form oxadiazole, phthalimide, thiadiazole, and triazole rings.
These transformations are valuable for expanding the chemical library of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, enhancing their biological activities.
Representative Reaction Scheme Summary
Research Findings and Analytical Data
The chlorination step using HCl and hydrogen peroxide is efficient for selective chlorination at the 5-position of the phenyl ring without affecting the pyrrolidine ring.
Esterification under acidic catalysis proceeds with good yields, and the resulting methyl esters are amenable to hydrazide formation, which is crucial for subsequent heterocyclic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final products. For example, the presence of the NH proton in benzimidazole derivatives appears as a singlet between 10.21–12.58 ppm, indicating successful ring closure.
Carbon-13 NMR data support the formation of heterocyclic moieties, with characteristic signals for carbonyl (C=O), thiocarbonyl (C=S), and imine (C=N) carbons observed at expected chemical shifts.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Core acid synthesis | Condensation of 2-aminophenol and itaconic acid | 2-Aminophenol, itaconic acid | Reflux, acidic medium | Pyrrolidine-3-carboxylic acid derivative |
| Chlorination | Electrophilic aromatic substitution | HCl, H2O2 | Room temperature | 5-Chloro substituted derivative |
| Esterification | Fischer esterification | Methanol, H2SO4 catalyst | Reflux | Methyl ester intermediate |
| Hydrazide formation | Nucleophilic substitution | Hydrazine hydrate | Reflux in propan-2-ol | Hydrazide derivative |
| Heterocycle synthesis | Cyclization with CS2, phthalic anhydride, etc. | CS2, KOH, acid/base | Reflux, pH control | Oxadiazole, phthalimide, thiadiazole derivatives |
Q & A
Q. Table 1: Example Reaction Optimization Using DoE
| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 | 110 |
| Catalyst (mol%) | 5 | 10 | 15 | 12 |
| Reaction Time (h) | 12 | 24 | 36 | 28 |
Q. Table 2: Bioactivity Data Comparison
| Derivative | IC₅₀ (Antibacterial, µM) | IC₅₀ (Cytotoxic, µM) | Selectivity Index |
|---|---|---|---|
| Compound 5 | 12.3 ± 1.2 | 45.6 ± 3.4 | 3.7 |
| Compound 7 | 8.9 ± 0.9 | 22.1 ± 2.1 | 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
